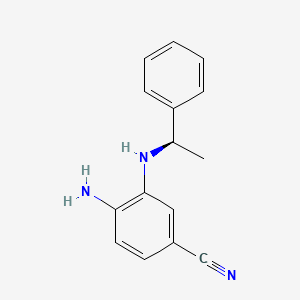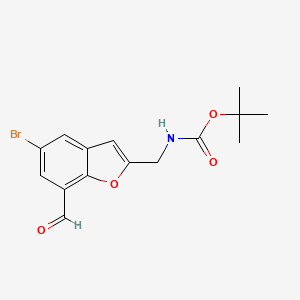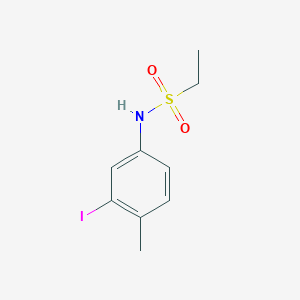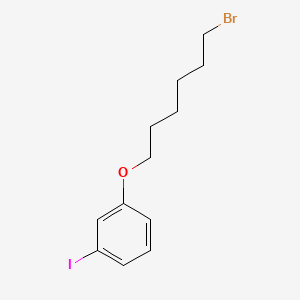
N-Ethyl-2-hydroxy-6-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-hydroxy-6-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-6-methylbenzamide typically involves the condensation of 2-hydroxy-6-methylbenzoic acid with ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-hydroxy-6-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of 2-oxo-6-methylbenzamide.
Reduction: Formation of N-ethyl-2-hydroxy-6-methylbenzylamine.
Substitution: Formation of various N-alkyl or N-aryl-2-hydroxy-6-methylbenzamides.
Applications De Recherche Scientifique
N-Ethyl-2-hydroxy-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethyl and methyl groups may also contribute to the compound’s binding affinity and selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-hydroxy-6-methylbenzamide
- N-Ethyl-2-hydroxybenzamide
- N-Ethyl-2-hydroxy-4-methylbenzamide
Uniqueness
N-Ethyl-2-hydroxy-6-methylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the benzamide core can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-ethyl-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)9-7(2)5-4-6-8(9)12/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clé InChI |
KRXPWKAHZGUDND-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(C=CC=C1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)

![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)








